molecular formula C12H16O2 B12737476 Hzt6Z8atd2 CAS No. 84413-75-2

Hzt6Z8atd2

Cat. No.: B12737476
CAS No.: 84413-75-2
M. Wt: 192.25 g/mol
InChI Key: OGDKSKNHHSXJNA-JOYOIKCWSA-N
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Description

Hzt6Z8atd2 is a novel EZH2 (Enhancer of Zeste Homolog 2) inhibitor, structurally characterized by a pyridine-carboxamide core with multiple substituents. According to patent applications, its molecular framework includes:

  • R1: A 4-(3-methoxyazetidin-1-yl)cyclohexyl group, enhancing target binding specificity.
  • R2: A methylthio group, contributing to solubility and metabolic stability.
  • R3/R4: Additional alkyl and aryl substituents that modulate pharmacokinetic properties .

EZH2 inhibitors are critical in oncology for their role in epigenetic regulation, particularly in cancers driven by histone methyltransferase dysregulation (e.g., lymphoma, sarcoma). This compound demonstrates potent inhibition of EZH2-mediated histone H3 lysine 27 trimethylation (H3K27me3), a hallmark of transcriptional repression in malignant cells .

Properties

CAS No.

84413-75-2

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

(5S,6S)-6,10-dimethylspiro[4.5]dec-9-ene-3,8-dione

InChI

InChI=1S/C12H16O2/c1-8-5-11(14)6-9(2)12(8)4-3-10(13)7-12/h5,9H,3-4,6-7H2,1-2H3/t9-,12+/m0/s1

InChI Key

OGDKSKNHHSXJNA-JOYOIKCWSA-N

Isomeric SMILES

C[C@H]1CC(=O)C=C([C@]12CCC(=O)C2)C

Canonical SMILES

CC1CC(=O)C=C(C12CCC(=O)C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,10-Dimethylspiro[4.5]dec-6-ene-2,8-dione involves several steps. One common method includes the spiro-annelation reaction, which is a type of cyclization process. The reaction conditions typically involve the use of specific catalysts and reagents to facilitate the formation of the spiro linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

6,10-Dimethylspiro[4.5]dec-6-ene-2,8-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions often involve specific temperatures and solvents to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

6,10-Dimethylspiro[4.5]dec-6-ene-2,8-dione has various applications in scientific research:

Mechanism of Action

The mechanism of action of 6,10-Dimethylspiro[4.5]dec-6-ene-2,8-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Research Implications

  • This compound bridges the gap between selectivity (via azetidine-cyclohexyl) and brain penetrance (via methylthio), addressing limitations in current EZH2 inhibitors .
  • Structural analogs like brominated benzothiophenes highlight trade-offs between lipophilicity and solubility , guiding future derivatization efforts .

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